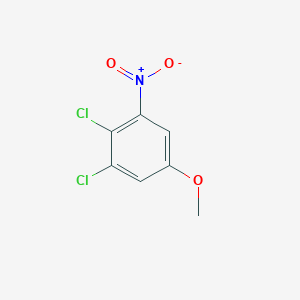

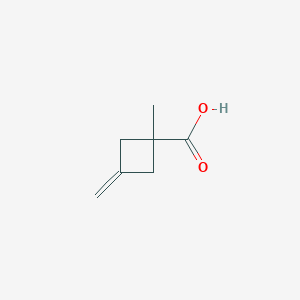

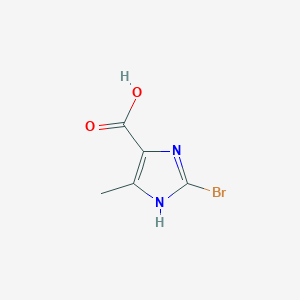

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

描述

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid is a compound that can be related to the broader class of cyclobutane carboxylic acids. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. Although the provided papers do not directly discuss 1-methyl-3-methylidenecyclobutane-1-carboxylic acid, they do provide insights into the synthesis and properties of similar cyclobutane derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives, such as the 1-aminocyclobutanecarboxylic acids mentioned in the first paper, involves the introduction of substituents at the 3-position of the cyclobutane ring. These compounds were synthesized to evaluate their biological activity, specifically their antagonism at NMDA receptor sites and anticonvulsant activity . The methods used for the synthesis of these derivatives could potentially be adapted for the synthesis of 1-methyl-3-methylidenecyclobutane-1-carboxylic acid, although the specifics would depend on the desired stereochemistry and the nature of the substituents.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is crucial in determining their biological activity. The stereochemistry, in particular, plays a significant role, as evidenced by the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids . The presence of different substituents, such as fluorine atoms, can influence the molecular conformation and, consequently, the reactivity and interaction with biological targets. For 1-methyl-3-methylidenecyclobutane-1-carboxylic acid, the molecular structure would likely affect its chemical behavior and potential applications.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives is influenced by the strain in the four-membered ring and the nature of the substituents. The papers provided do not detail specific reactions of 1-methyl-3-methylidenecyclobutane-1-carboxylic acid, but the synthesis and reactivity of similar compounds suggest that the presence of a carboxylic acid group would make it amenable to reactions typical of carboxylic acids, such as esterification or amidation. Additionally, the double bond in the methylidene group could undergo reactions such as hydrogenation or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives can vary significantly depending on their substituents. For instance, the pKa values of the carboxylic acid and amino groups in the synthesized cyclobutane acids were found to be influenced by the presence of fluorine atoms . This suggests that the physical properties such as acidity, solubility, and boiling point of 1-methyl-3-methylidenecyclobutane-1-carboxylic acid would be affected by its unique structure. The presence of a methylidene group adjacent to the carboxylic acid could also impact the compound's stability and reactivity.

科学研究应用

Chemical Synthesis and Reactivity :

- Torquoselectivity in Cyclobutene Electrocyclic Reactions : Methyl 3-formylcyclobutene-3-carboxylate, related to 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid, was studied for its reactivity in thermolysis, confirming theoretical predictions about electrocyclization (Niwayama & Houk, 1992).

- Prototropic Isomerization : Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate underwent isomerization into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives (Razin & Ulin, 2003).

Amino Acid Derivatives and Neurotransmission :

- NMDA Receptor Antagonist Activity : Cyclobutane-1-carboxylic acid derivatives demonstrated potent antagonist activity at NMDA receptor sites in neonatal rat motoneurones, indicating potential significance in neurotransmission studies (Gaoni et al., 1994).

Molecular Dynamics and Conformational Studies :

- Conformational Properties : The conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid were determined using quantum mechanical calculations, contributing to the understanding of the molecule's flexibility and environmental stability (Casanovas et al., 2006).

Tumor Imaging and Radiopharmaceuticals :

- Tumor-Seeking Agent : 1-Aminocyclobutane carboxylic acid was identified as a potential tumor-seeking agent, demonstrating rapid clearance from rat blood and preferential incorporation by several tumor types (Washburn et al., 1979).

Stereoselectivity in Chemical Synthesis :

- Stereospecific Cyclizations : Investigations into base-induced cyclizations of specific carboxylates, including those related to 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid, revealed high enantiomeric purity and retention of configuration, highlighting the importance of axial chirality in chemical reactions (Betts et al., 1999).

Novel Amino Acid Synthesis :

- Fluorinated Amino Acids : Synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue of ACBC, from acetone illustrates advancements in creating novel amino acids (Mykhailiuk et al., 2010).

安全和危害

属性

IUPAC Name |

1-methyl-3-methylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-7(2,4-5)6(8)9/h1,3-4H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHHSXMRNXRQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609093 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |

CAS RN |

286442-86-2 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

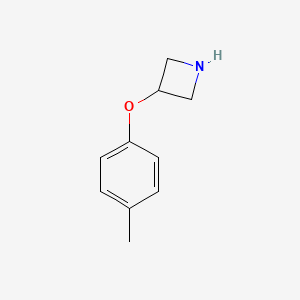

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)